2-amino-N-(5-nitro-thiazol-2-yl)-benzamide is a chemical compound characterized by its unique structure and potential applications in medicinal chemistry. This compound is notable for its thiazole moiety, which is often associated with biological activity, particularly in the field of pharmaceuticals. The specific arrangement of functional groups in this compound suggests possible interactions with biological targets, making it a subject of interest for further research.
2-amino-N-(5-nitro-thiazol-2-yl)-benzamide can be sourced from various chemical suppliers and is typically synthesized in laboratory settings. The compound's synthesis and characterization are documented in scientific literature, highlighting its relevance in drug development and medicinal chemistry.
This compound belongs to the class of benzamides and thiazoles, which are heterocyclic compounds featuring nitrogen and sulfur atoms in their ring structure. Benzamides are known for their diverse biological activities, including antimicrobial and anticancer properties.
The synthesis of 2-amino-N-(5-nitro-thiazol-2-yl)-benzamide can be achieved through several methods:
The synthesis typically requires controlled conditions, such as temperature and pH, to ensure high yields and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.
The molecular formula of 2-amino-N-(5-nitro-thiazol-2-yl)-benzamide is C10H8N4O3S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structure features a benzamide group linked to a nitro-substituted thiazole ring.
2-amino-N-(5-nitro-thiazol-2-yl)-benzamide can participate in various chemical reactions:
These reactions are typically conducted under controlled conditions to optimize yields and minimize by-products. Analytical techniques such as Thin Layer Chromatography (TLC) are often used to monitor reaction progress.
The mechanism of action for 2-amino-N-(5-nitro-thiazol-2-yl)-benzamide relates primarily to its interaction with biological targets:
Research indicates that compounds containing thiazole rings often exhibit significant biological activity against various cancer cell lines .
2-amino-N-(5-nitro-thiazol-2-yl)-benzamide has several potential applications:
2-Amino-N-(5-nitro-thiazol-2-yl)-benzamide belongs to the N-(thiazol-2-yl)-benzamide class of compounds, first identified as selective antagonists of the Zinc-Activated Channel (ZAC) through high-throughput screening. Functional characterization using two-electrode voltage clamp electrophysiology in Xenopus laevis oocytes expressing human ZAC demonstrated that this compound class inhibits ZAC with IC50 values in the low micromolar range (1–3 μM) [2] . The lead analog N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) exhibited equipotent antagonism of Zn2+-, H+-evoked currents, and spontaneous ZAC activity, indicating broad modulation of channel activation mechanisms .
Table 1: Functional Activity of N-(Thiazol-2-yl)-benzamide Analogs at ZAC
Compound | ZAC Inhibition (IC₅₀, μM) | Key Structural Features |
---|---|---|
Initial hit (Compound 1) | 3.0 | 5-Bromo-2-chloro substitution |
TTFB (5a) | 1.0 | 4-(tert-Butyl)thiazole, 3-fluorobenzamide |
2-Amino-N-(5-nitro-thiazol-2-yl)-benzamide | 1.5 | 2-Aminobenzamide, 5-nitrothiazole |
Selectivity profiling against major Cys-loop receptor superfamily members revealed exceptional specificity for ZAC. At 30 μM—a concentration producing near-complete ZAC blockade—TTFB showed no significant agonist, antagonist, or modulatory activity at 5-HT3A, α3β4 nicotinic acetylcholine, α1β2γ2s GABAA, or α1 glycine receptors [2] . This distinguishes N-(thiazol-2-yl)-benzamides from earlier ZAC inhibitors like tubocurarine, which potently inhibit multiple Cys-loop receptors [2].
Table 2: Selectivity Profiling of TTFB (30 μM) Against Cys-Loop Receptors
Receptor Type | Activity | Experimental System |
---|---|---|
ZAC | Full inhibition | Xenopus oocytes |
5-HT3A | No effect | HEK293 cell line |
α3β4 nAChR | No effect | HEK293 cell line |
α1β2γ2s GABAA | No effect | Xenopus oocytes |
α1 Glycine | No effect | Xenopus oocytes |
ZAC antagonism by 2-amino-N-(5-nitro-thiazol-2-yl)-benzamide analogs operates via non-classical allosteric mechanisms. Functional studies demonstrated non-competitive antagonism of Zn2+-evoked currents, as evidenced by unaltered agonist EC50 values alongside reduced maximal responses [2] . The slow onset kinetics of channel blockade further suggested state-dependent inhibition, wherein the antagonist preferentially binds to and stabilizes closed or desensitized conformational states of ZAC .
Chimeric receptor studies implicated the transmembrane domain (TMD) and intracellular domain (ICD) as critical for antagonist binding. Hybrid receptors substituting ZAC’s extracellular domain (ECD) with homologous regions from 5-HT3A or glycine receptors retained full sensitivity to TTFB, whereas chimeras containing ZAC’s ECD but alternative TMD/ICD regions showed abolished antagonism [2]. This contrasts sharply with classical Cys-loop receptors (e.g., nAChRs, GABAARs), where orthosteric sites reside in the ECD and allosteric modulators often target subunit interfaces.
Table 3: Allosteric Modulation Contrasts Between ZAC and Classical Cys-Loop Receptors
Feature | ZAC | Classical Cys-Loop Receptors |
---|---|---|
Endogenous agonists | Zn2+, H+ | ACh, GABA, glycine, serotonin |
Orthosteric site | Poorly defined (ECD) | Well-characterized (ECD subunit interfaces) |
Allosteric site for benzamides | TMD/ICD | Variable (e.g., benzodiazepines at GABAA ECD-TMD interface) |
Spontaneous activity | High | Low |
Desensitization kinetics | Very slow | Fast to moderate |
The mechanistic model proposes that N-(thiazol-2-yl)-benzamides act as negative allosteric modulators (NAMs) binding within ZAC’s TMD or ICD. This binding stabilizes the channel’s closed state, reducing ion flux irrespective of orthosteric agonist binding. The conserved architecture of the TMD across the pentameric ligand-gated ion channel (pLGIC) superfamily suggests potential parallels to allosteric modulators of other receptors (e.g., etomidate at GABAARs), though ZAC’s unique structural biology confers exceptional ligand selectivity [2] .
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7